Cas no 84982-67-2 (3-(4-Thioxo-1,3,5-triazinan-1-yl)propanoic acid)

3-(4-Thioxo-1,3,5-triazinan-1-yl)propanoic acid structure
84982-67-2 structure
商品名:3-(4-Thioxo-1,3,5-triazinan-1-yl)propanoic acid
CAS番号:84982-67-2
MF:C6H11N3O2S
メガワット:189.235
CID:3079325
PubChem ID:3154109

3-(4-Thioxo-1,3,5-triazinan-1-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(4-Thioxo-1,3,5-triazinan-1-yl)propanoic acid
    • 3-(4-thioxo-1,3,5-triazinan-1-yl)propanoicacid
    • 3-(4-sulfanylidene-1,3,5-triazinan-1-yl)propanoic acid
    • 84982-67-2
    • BAS 06491500
    • STK988560
    • F3325-0348
    • SCHEMBL11042037
    • CS-0359561
    • 3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid
    • VU0610922-1
    • AKOS000300046
    • MDL: MFCD04035018
    • インチ: InChI=1S/C6H11N3O2S/c10-5(11)1-2-9-3-7-6(12)8-4-9/h1-4H2,(H,10,11)(H2,7,8,12)
    • InChIKey: OHELLDVEWGGEHW-UHFFFAOYSA-N
    • ほほえんだ: S=C1NCN(CN1)CCC(O)=O

計算された属性

  • せいみつぶんしりょう: 189.05719778Da
  • どういたいしつりょう: 189.05719778Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 187
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 96.7Ų
  • 疎水性パラメータ計算基準値(XlogP): -2.8

3-(4-Thioxo-1,3,5-triazinan-1-yl)propanoic acid セキュリティ情報

  • 危険物標識: Xi
  • 危険レベル:IRRITANT

3-(4-Thioxo-1,3,5-triazinan-1-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1430231-1g
3-(4-Thioxo-1,3,5-triazinan-1-yl)propanoic acid
84982-67-2 97%
1g
¥2629.00 2024-07-28
Fluorochem
028419-1g
3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid
84982-67-2
1g
£320.00 2022-03-01

3-(4-Thioxo-1,3,5-triazinan-1-yl)propanoic acid 関連文献

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3-(4-Thioxo-1,3,5-triazinan-1-yl)propanoic acidに関する追加情報

Exploring 3-(4-Thioxo-1,3,5-triazinan-1-yl)propanoic acid (CAS No. 84982-67-2): Properties, Applications, and Industry Insights

3-(4-Thioxo-1,3,5-triazinan-1-yl)propanoic acid (CAS No. 84982-67-2) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and material science. This sulfur-containing heterocyclic derivative exhibits unique chemical properties, making it a valuable intermediate for synthesizing biologically active molecules. With the growing demand for novel triazine-based compounds in drug discovery, researchers are increasingly exploring the potential of this molecule.

The molecular structure of 3-(4-Thioxo-1,3,5-triazinan-1-yl)propanoic acid combines a 1,3,5-triazinan-4-thione core with a propanoic acid side chain, creating a versatile scaffold for further chemical modifications. Recent studies highlight its role as a precursor for developing enzyme inhibitors and antimicrobial agents, particularly in addressing antibiotic resistance – a critical global health challenge. The compound's thioamide functionality contributes to its ability to form stable complexes with metal ions, opening applications in catalysis and materials engineering.

In pharmaceutical applications, 3-(4-Thioxo-1,3,5-triazinan-1-yl)propanoic acid serves as a key building block for small molecule therapeutics. Its structural features allow for the creation of compounds with potential activity against various disease targets. The rise of computational drug design and AI-assisted molecular modeling has accelerated research into this compound's derivatives, with particular interest in their kinase inhibition properties and potential applications in oncology treatments.

The agrochemical industry has shown growing interest in triazinan-thione derivatives like 84982-67-2 for developing next-generation crop protection agents. These compounds demonstrate promising activity against plant pathogens while maintaining favorable environmental profiles. As sustainable agriculture becomes a global priority, researchers are investigating how modifications to the propanoic acid moiety can enhance biodegradability and reduce ecological impact.

From a synthetic chemistry perspective, 3-(4-Thioxo-1,3,5-triazinan-1-yl)propanoic acid presents interesting challenges and opportunities. The compound's heterocyclic sulfur atom offers multiple reactive sites for selective functionalization, making it valuable for structure-activity relationship studies. Recent advances in green chemistry have led to improved synthetic routes for this compound, reducing waste and improving yields – addressing the pharmaceutical industry's push toward more sustainable manufacturing processes.

Material scientists have explored applications of CAS 84982-67-2 in developing functional polymers and coordination complexes. The compound's ability to act as a ligand for various metal ions has potential implications in creating novel catalytic systems and electronic materials. With increasing focus on renewable energy technologies, some researchers are investigating its derivatives for use in organic photovoltaics and energy storage systems.

The global market for specialty chemicals like 3-(4-Thioxo-1,3,5-triazinan-1-yl)propanoic acid continues to expand, driven by demand from the pharmaceutical and agrochemical sectors. Manufacturers are investing in scalable production methods to meet the growing needs of research institutions and industrial applications. Quality control remains paramount, with advanced analytical techniques such as HPLC and LC-MS being employed to ensure product purity and consistency.

Recent patent literature reveals increasing activity around triazinan-thione derivatives, with several applications mentioning CAS 84982-67-2 as a starting material. This intellectual property landscape suggests growing commercial interest in the compound's potential applications. Researchers looking to work with this material should stay informed about the latest developments in chemical synthesis and application patents to navigate the competitive landscape effectively.

For laboratories handling 3-(4-Thioxo-1,3,5-triazinan-1-yl)propanoic acid, proper storage conditions are essential to maintain stability. The compound typically requires protection from moisture and should be stored in cool, dry environments. Standard laboratory safety protocols apply when working with this material, including the use of appropriate personal protective equipment. As with all research chemicals, proper risk assessment should precede any experimental work.

The future research directions for 84982-67-2 appear promising, with particular interest in exploring its biological activities and material properties. As the scientific community continues to face challenges like antimicrobial resistance and sustainable material development, compounds with versatile chemical architectures like this triazinan-thione derivative will likely play increasingly important roles in addressing these global needs.

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